Isothiazole-3-carboxylic acid
Overview
Description
Isothiazole-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic properties and reactivity. The presence of two electronegative heteroatoms in a 1,2-relationship within the ring imparts distinct chemical characteristics that make it a valuable scaffold for the development of biologically active molecules .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing this compound involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.
Metal-Catalyzed Approaches: Transition-metal-catalyzed reactions, such as those using rhodium or palladium catalysts, have been developed to synthesize isothiazole derivatives.
Ring Rearrangements: Another approach involves the rearrangement of existing heterocyclic compounds, such as the conversion of thiazoles to isothiazoles under specific reaction conditions.
Industrial Production Methods:
- Industrial production of this compound often employs scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated isothiazole derivatives.
Mechanism of Action
Target of Action
Isothiazole-3-carboxylic acid, a derivative of the isothiazole heterocycle, has been found to have significant biological activity Isothiazole derivatives have been actively studied for their potential as antipsychotics and anti-Alzheimer’s agents , suggesting that they may interact with various receptors in the nervous system.
Mode of Action
For instance, some isothiazole compounds have been reported to bind to 5-HT7R and 5-HT6R receptors, which are important targets in the treatment of schizophrenia .
Biochemical Pathways
Isothiazole derivatives have been shown to have pesticidal , anticancer , anti-inflammatory , and antiviral activities, suggesting that they may affect a variety of biochemical pathways.
Result of Action
Isothiazole derivatives have been shown to exhibit significant biological activity . For instance, some isothiazole compounds have been reported to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Isothiazole derivatives, including this compound, are strong sensitizers and can cause skin irritations and allergies . They may also pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .
Biochemical Analysis
Biochemical Properties
Isothiazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction. Additionally, this compound can form complexes with metal ions, further modulating its biochemical interactions .
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as increased or decreased production of specific proteins. Furthermore, this compound has been reported to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain signaling pathways by binding to receptors and triggering downstream effects. These interactions can lead to changes in gene expression and cellular function, highlighting the multifaceted nature of this compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its biological activity . Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are essential considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range elicits a significant biological response. Understanding these dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound. Additionally, the interaction of this compound with metabolic enzymes can affect the levels of other metabolites, further modulating cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability at target sites, modulating its overall biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biological roles .
Scientific Research Applications
Isothiazole-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring, offering different electronic properties and reactivity.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring, providing increased aromatic stability.
Uniqueness:
- Isothiazole-3-carboxylic acid is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it a versatile scaffold for the development of biologically active molecules and functional materials .
Properties
IUPAC Name |
1,2-thiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVWNJQCJQBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339862 | |
Record name | Isothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4576-90-3 | |
Record name | Isothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Isothiazole-3-carboxylic acid derivatives, and how are they synthesized?
A1: this compound derivatives are characterized by an isothiazole ring substituted with a carboxylic acid group at the 3-position. [, ] A notable synthesis method involves reacting ethyl-3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide, yielding Thieno[2,3-c]this compound. [, ] This compound serves as a precursor for synthesizing other derivatives. For example, decarboxylation leads to the parent compound Thieno[2,3-c]isothiazole. [, ]
Q2: Has research explored the biological activity of this compound derivatives, particularly in the context of metal complexes?
A2: Yes, recent studies have investigated the cytotoxic potential of copper(II) complexes containing 4,5-dichloro-isothiazole-3-carboxylic acid as a ligand. [] This research highlighted that incorporating this specific derivative into a copper(II) complex with 1,10-phenanthroline-5,6-dione led to significant cytotoxicity against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. [] This finding suggests potential applications in developing anticancer agents.
Q3: Are there further research avenues being explored regarding the biological activity of these compounds?
A3: Absolutely. While the cytotoxic activity of copper(II) complexes incorporating 4,5-dichloro-isothiazole-3-carboxylic acid is promising, research is ongoing. Further investigations aim to elucidate the underlying mechanisms of action, determine the impact of structural modifications on activity and selectivity, and evaluate the efficacy and safety profiles in relevant in vitro and in vivo models.
Q4: What analytical techniques are commonly employed to characterize this compound derivatives?
A4: Researchers utilize a combination of techniques for comprehensive characterization. Infrared (IR) spectroscopy is essential for identifying functional groups, such as the carbonyl and carboxyl groups present in these compounds. [] Additionally, X-ray crystallography provides insights into the three-dimensional structure and bonding arrangements, as demonstrated by the structural analysis of the aforementioned copper(II) complex. []
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